molecular formula C22H25N3O2S2 B2379686 (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1787879-97-3

(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2379686
CAS No.: 1787879-97-3
M. Wt: 427.58
InChI Key: JLGWUQOJCUTZGE-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including thiophene rings, a cyclopentyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiophene rings: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via cyclization reactions or through the use of cyclopentyl halides in substitution reactions.

    Oxadiazole ring formation: The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Piperidine ring incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce any ketone groups present.

    Substitution: The compound can undergo various substitution reactions, particularly at the thiophene and piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield amines or alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate due to its unique structure and functional groups. It could be screened for biological activity against various targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (1-(Thiophen-3-yl)cyclopentyl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c26-21(22(8-1-2-9-22)18-6-4-11-29-18)25-10-3-5-16(14-25)13-19-23-20(24-27-19)17-7-12-28-15-17/h4,6-7,11-12,15-16H,1-3,5,8-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWUQOJCUTZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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